molecular formula C14H11N3O2S B2484544 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide CAS No. 875160-56-8

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Cat. No. B2484544
CAS RN: 875160-56-8
M. Wt: 285.32
InChI Key: WOSOYKKMIMIFIV-UHFFFAOYSA-N
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Description

“N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide” is a chemical compound with the CAS Number: 875160-56-8. It has a molecular weight of 285.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound’s InChI Code is 1S/C14H11N3O2S/c15-14-17-11 (8-20-14)9-3-5-10 (6-4-9)16-13 (18)12-2-1-7-19-12/h1-8H, (H2,15,17) (H,16,18) . This indicates the presence of a thiazole ring, an aromatic phenyl group, and a furan-2-carboxamide group in the molecule.


Chemical Reactions Analysis

The thiazole ring in the compound is known to be reactive due to its aromaticity. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s molecular weight is 285.33 .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .

properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOYKKMIMIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

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